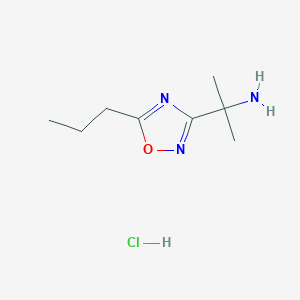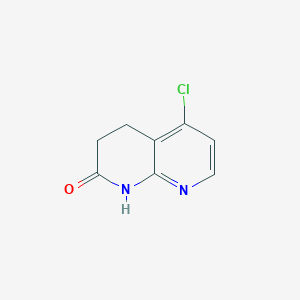
1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-1H-imidazole-2-thiol, also known as DMPT, is a thiol-containing molecule that has been widely used in scientific research for its unique properties. It has been used to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of these compounds. Additionally, DMPT has been used in laboratory experiments to study the advantages and limitations of various compounds.
Applications De Recherche Scientifique
Electrochemical and Thermodynamic Properties
1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol and related compounds have been studied for their electrochemical and thermodynamic properties. Research on imidazole-2-thiols, including variants like 4,5-dimethylimidazole-2-thiol, shows significant insights into their oxidation and reduction potentials, as well as their thermodynamic properties like enthalpy (ΔH) and entropy (ΔS) (Po et al., 1991).
Synthesis and Biological Evaluation
These compounds are crucial in the synthesis of biologically active derivatives. A study on the synthesis and evaluation of 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives highlights their antimicrobial activities against various bacteria and fungi. This underlines the compound's potential in medicinal chemistry (Altameemi et al., 2020).
Electronic and Substituent Effects
Another study focused on the electronic and substituent effects on imidazole rings, including compounds like 2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. This research provides insights into how different substituents affect the electronic properties and donor-acceptor capacities of these compounds, which is valuable in the development of new materials and pharmaceuticals (Eseola et al., 2012).
Cardiotonic Activity
Research has also been conducted on the cardiotonic activities of fused imidazoles, including those with 2,5-dimethoxyphenyl groups. These studies contribute to understanding the potential therapeutic uses of these compounds in treating heart conditions (Andreani et al., 1994).
Molecular Docking and Pharmacological Importance
Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets. This type of research is crucial in drug development, as it helps to predict the binding affinity and mode of action of potential drug candidates (Anthal et al., 2018).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-8-3-4-9(10(7-8)15-2)13-6-5-12-11(13)16/h3-7H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYUEVBISPYASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CNC2=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)


![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)



![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)
![Methyl-[1-(1,3,5-trimethyl-1h-pyrazol-4-yl)ethyl]amine oxalate](/img/structure/B1452818.png)

![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)